s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-
Description
Overview of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-
s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- is a nitrogen-containing heterocyclic compound that exemplifies the structural complexity and biological relevance characteristic of the triazolopyrimidine family. The compound features a distinctive bicyclic framework consisting of a triazole ring fused to a pyrimidine moiety, with a carbonyl group at position 5 and an amino substituent at position 7. This specific arrangement of functional groups contributes to the compound's unique chemical properties and biological potential.
The molecular structure of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- can be represented by its chemical formula C₅H₅N₅O, indicating the presence of five carbon atoms, five hydrogen atoms, five nitrogen atoms, and one oxygen atom. The compound is characterized by its molecular weight of 151.1261 and is assigned the Chemical Abstracts Service registry number 35186-69-7. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key for this compound is JIXZXRNBZVMIQJ-UHFFFAOYSA-N, providing a unique digital fingerprint for chemical database searches.
Historical Context and Discovery
The development of triazolopyrimidine compounds, including s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-, emerged from the broader exploration of nitrogen-containing heterocyclic systems in medicinal chemistry. The recognition of triazolopyrimidines as important scaffolds in drug design has evolved over several decades, with researchers identifying their potential through systematic studies of heterocyclic frameworks. Historical investigations into nitrogen heterocycles revealed their prevalence in natural products and their fundamental role in biological systems, leading to focused research on synthetic derivatives.
The specific compound s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- was documented in chemical databases as early as the mid-20th century, with spectroscopic data available from sources such as the Coblentz Society Collection dating to 1967. This early documentation reflects the scientific community's recognition of the compound's potential significance and the need for comprehensive characterization of its physical and chemical properties. The systematic study of triazolopyrimidine derivatives gained momentum as synthetic methodologies improved and biological screening capabilities expanded.
Significance within Nitrogen-Containing Heterocyclic Chemistry
The significance of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- within nitrogen-containing heterocyclic chemistry stems from its representation of key structural features that are prevalent in biologically active molecules. Nitrogen heterocycles constitute the backbone of more than 85% of all physiologically active compounds, highlighting their fundamental importance in chemical biology and drug discovery. The triazolopyrimidine scaffold specifically has been recognized as a privileged structure due to its ability to interact with multiple biological targets through diverse mechanisms.
The compound's structural features, including the fused heterocyclic system and the presence of multiple nitrogen atoms, provide opportunities for hydrogen bonding, π-π stacking interactions, and coordination with metal centers. These interaction capabilities make triazolopyrimidine derivatives particularly valuable in the design of enzyme inhibitors, receptor modulators, and other bioactive molecules. Research has demonstrated that the strategic placement of functional groups, such as the amino substituent at position 7 in s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-, can significantly influence biological activity and selectivity.
The versatility of nitrogen heterocycles in forming stable complexes and participating in various chemical transformations has made them indispensable in pharmaceutical applications. Statistical analysis of drug databases reveals that nitrogen-containing heterocyclic compounds are represented across diverse therapeutic areas, including antimicrobial, antiviral, anticancer, and neurological applications. This broad applicability underscores the fundamental importance of compounds like s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- in contemporary medicinal chemistry research.
Position within the Triazolopyrimidine Family
s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- occupies a distinctive position within the triazolopyrimidine family, representing one of eight possible isomeric structures that can be formed through different connectivity patterns of the triazole and pyrimidine rings. The triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, has been identified as particularly stable and synthetically accessible among the various triazolopyrimidine isomers. This structural arrangement provides an optimal balance of chemical stability and biological activity potential.
Within the broader triazolopyrimidine family, compounds sharing the s-Triazolo(1,5-a)pyrimidin-5(4H)-one core have demonstrated diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The presence of the amino group at position 7 distinguishes this compound from other family members and contributes to its unique chemical reactivity and biological profile. Comparative studies of triazolopyrimidine derivatives have shown that structural modifications at specific positions can dramatically alter biological activity, emphasizing the importance of precise molecular design.
The triazolopyrimidine family's significance is further highlighted by the development of various synthetic methodologies specifically designed to access these scaffolds efficiently. Research has focused on optimizing synthetic routes including aza-Wittig reactions, cycloaddition reactions, and condensation approaches to obtain desired triazolopyrimidine derivatives with high yields and selectivity. The synthetic accessibility of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- and related compounds has facilitated extensive structure-activity relationship studies within this chemical class.
Scope and Objectives of the Research Article
The scope of this research article encompasses a comprehensive examination of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- from multiple scientific perspectives, focusing exclusively on its chemical properties, structural characteristics, and position within the broader context of nitrogen heterocyclic chemistry. The primary objective is to provide a detailed analysis of this compound's fundamental chemical features, including its molecular structure, physicochemical properties, and synthetic accessibility, while examining its significance within the triazolopyrimidine family of compounds.
The research objectives include the systematic compilation and analysis of available chemical data regarding s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-, drawing from authoritative sources including spectroscopic databases, chemical registries, and peer-reviewed literature. This approach ensures the presentation of accurate and comprehensive information regarding the compound's chemical identity and properties. The article aims to establish a clear understanding of the compound's position within nitrogen heterocyclic chemistry and its relationship to other triazolopyrimidine derivatives.
Furthermore, this research seeks to contextualize s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- within the broader framework of medicinal chemistry and drug discovery, highlighting the significance of triazolopyrimidine scaffolds as privileged structures. By examining the compound through the lens of structural chemistry and heterocyclic framework analysis, the article provides a foundation for understanding the chemical principles that underlie the biological potential of this important class of nitrogen-containing heterocycles.
Properties
IUPAC Name |
7-amino-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-1-4(11)9-5-7-2-8-10(3)5/h1-2H,6H2,(H,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXZXRNBZVMIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188674 | |
| Record name | s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35186-69-7 | |
| Record name | 7-Amino-5-hydroxy-S-triazolo(1,5-a)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035186697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-a]pyrimidine | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97090 | |
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| Record name | s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-AMINO-S-TRIAZOLO(1,5-A)PYRIMIDIN-5(4H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 7-AMINO-5-HYDROXY-S-TRIAZOLO(1,5-A)PYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1191P16BEX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the use of 2-aminopyridines and nitriles as starting materials, which can be catalyzed by heterogeneous catalysts like CuOx-ZnO/Al2O3-TiO2 .
Industrial Production Methods
Industrial production methods for s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Reaction Pathways and Mechanisms
The chemical reactivity of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- is influenced by its functional groups which can participate in various reactions:
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Nucleophilic Substitution : The amino group at the 7-position can act as a nucleophile in substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
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Metal Coordination : The nitrogen atoms in the triazole and pyrimidine rings can coordinate with metal ions, forming complexes that may exhibit enhanced biological activity or different pharmacological properties .
Derivative Formation and Biological Activity
The synthesis of derivatives often involves modifying the amino group or substituting other positions on the triazolo-pyrimidine ring. These modifications can lead to compounds with varying degrees of biological activity:
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Antimicrobial Activity : Certain derivatives have shown promising results against bacterial strains such as Enterococcus faecium. Structure-activity relationship (SAR) studies indicate that specific substitutions enhance antibacterial efficacy while maintaining low cytotoxicity .
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Anticancer Properties : Compounds derived from s-Triazolo(1,5-a)pyrimidin-5(4H)-one have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as interference with cell cycle regulation and apoptosis induction .
Data Tables
Scientific Research Applications
Anticancer Applications
The anticancer potential of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- has been investigated extensively. Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Pyrazolo[1,5-a]pyrimidine Derivatives
A study synthesized a library of pyrazolo[1,5-a]pyrimidine-based compounds linked with triazole moieties. The anticancer activity was evaluated using the MTT assay against human breast cancer cell lines (MCF-7, MDA-MB-231). One compound demonstrated an IC value of 15.3 µM against MCF-7 cells, indicating promising anticancer activity .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.3 |
| Compound B | MDA-MB-231 | Not effective |
Central Nervous System Applications
The versatility of s-Triazolo(1,5-a)pyrimidin-5(4H)-one extends to potential treatments for central nervous system disorders. The structure of this compound allows it to serve as a bioisostere for purines, which are crucial in neurological functions.
Drug Design Insights
Research indicates that derivatives of this compound can inhibit various cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. For instance, a focused screening identified a pyrazolo[1,5-a]pyrimidine derivative with low μM IC values against CDK-2, suggesting the potential for developing treatments targeting neurodegenerative diseases .
Metal-Chelating Properties
s-Triazolo(1,5-a)pyrimidin-5(4H)-one also exhibits metal-chelating properties that can be exploited in drug design. This characteristic is particularly useful in developing agents for treating parasitic diseases and certain cancers.
Example Applications
Metal complexes formed with this compound have shown efficacy against various pathogens and cancer cells. The ability to coordinate with metal ions enhances the pharmacological profile of the resulting compounds .
Summary of Applications
The applications of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-, can be summarized as follows:
| Application Area | Description |
|---|---|
| Anticancer Agents | Derivatives show significant cytotoxicity against cancer cell lines. |
| CNS Disorders | Potential for drug design targeting neurological functions. |
| Metal Chelation | Useful in developing treatments for parasitic infections and cancers. |
Mechanism of Action
The mechanism of action of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit certain enzymes or receptors, which could be a potential mechanism for this compound as well .
Comparison with Similar Compounds
Key Observations :
- The 7-amino derivative exhibits the lowest logP, underscoring its polar nature compared to lipophilic analogues like the 7-trifluoromethyl or 7-phenyl derivatives.
- The 7-phenyl analogue (ED₅₀ = 19.7 mg/kg) demonstrates superior anticonvulsant potency over the 7-amino parent compound, suggesting aryl groups enhance CNS penetration .
- Alkyl substituents (e.g., 6-methyl) moderately increase molecular weight without drastically altering hydrophilicity .
Pharmacological Activities
Anticonvulsant Activity
- 7-Phenyl Derivative (Compound 105) : Demonstrated broad-spectrum activity in maximal electroshock (MES) and chemical-induced seizure models (ED₅₀ = 19.7 mg/kg; PI = 9.2) .
- 7-Amino Derivatives: Lower potency in MES tests but reduced neurotoxicity, highlighting a trade-off between efficacy and safety .
- Alkylamino Analogues: Substitution with alkylamino groups (e.g., -NHCH₃) led to high toxicity, disqualifying them as drug candidates .
Anti-inflammatory Activity
- 7-(4-Methoxyphenyl) Derivative (Compound 1k) : Showed 70.71% inhibition of mouse ear edema at 100 mg/kg, outperforming indomethacin .
Structure-Activity Relationships (SAR)
Position 7 Substituents :
- Electron-withdrawing groups (e.g., CF₃) : Improve metabolic stability but may reduce CNS bioavailability .
- Aromatic groups (e.g., Ph) : Enhance anticonvulsant activity via hydrophobic interactions with target channels .
Position 6 Modifications :
- Methyl groups increase steric bulk without significant logP changes, aiding in toxicity reduction .
Biological Activity
s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino- is a heterocyclic compound with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 151.13 g/mol. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of parasitic diseases and as an inhibitor of specific enzymes involved in cancer progression.
- IUPAC Name : 7-Amino-s-triazolo(1,5-a)pyrimidin-5(4H)-one
- CAS Number : 35186-69-7
- Molecular Structure :
Chemical Structure
Antiparasitic Activity
Recent studies have highlighted the efficacy of s-Triazolo(1,5-a)pyrimidin-5(4H)-one derivatives against various parasitic infections:
- Leishmaniasis and Chagas Disease : Research has shown that complexes containing derivatives of this compound exhibit significant antiparasitic activity against Leishmania spp. and Trypanosoma cruzi. For instance, lanthanide complexes derived from 7-amino-s-triazolo(1,5-a)pyrimidin-5(4H)-one demonstrated higher efficacy than standard treatments in vitro .
- Mechanism of Action : The mechanism appears to involve disruption of metabolic pathways crucial for the survival of these parasites. The compounds interfere with enzymatic functions necessary for parasite proliferation.
Anticancer Activity
The biological evaluation of related compounds has indicated potential anticancer properties:
- USP28 Inhibition : A study reported the synthesis of triazolo[4,5-d]pyrimidine derivatives that inhibit USP28, a deubiquitinating enzyme implicated in cancer cell proliferation. These compounds showed selective inhibition against USP28 over other similar enzymes, leading to reduced cell viability in gastric cancer cell lines .
- Cell Cycle Arrest : The compounds induced cell cycle arrest and inhibited epithelial-mesenchymal transition (EMT) in cancer cells, suggesting a potential role in cancer therapy .
Study on Antileishmanial Effects
A detailed study focused on the synthesis and evaluation of copper and cobalt complexes with 7-amino-s-triazolo(1,5-a)pyrimidin-5(4H)-one as a ligand. The findings included:
| Compound | Activity Against L. infantum (IC50 μM) | Activity Against L. braziliensis (IC50 μM) |
|---|---|---|
| Cu Complex 1 | 20.0 | 15.0 |
| Co Complex 2 | 24.4 | 18.0 |
These results indicate that certain metal complexes can enhance the biological activity of the base compound significantly .
Summary of Research Findings
The biological activity of s-Triazolo(1,5-a)pyrimidin-5(4H)-one, 7-amino-, particularly its derivatives, showcases promising therapeutic potential against parasitic diseases and cancer through various mechanisms:
- Antiparasitic Efficacy : Effective against Leishmania spp. and Trypanosoma cruzi.
- Anticancer Properties : Inhibits USP28 leading to reduced cell proliferation.
- Metal Complexes : Enhancement of biological activity through coordination with transition metals.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 7-amino-s-triazolo(1,5-a)pyrimidin-5(4H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, 5-amino-substituted triazolopyrimidines can be prepared by reacting 3-aminoindazoles with ketoesters under microwave irradiation (63–86% yields) . Optimization includes using additives like PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) and Et₃N in 1,4-dioxane under inert atmospheres to enhance cyclization efficiency . Reaction temperature (e.g., 110°C for cross-coupling) and time (24 hours for Suzuki-Miyaura reactions) are critical for yield improvement .
Q. Which spectroscopic techniques are most effective for characterizing 7-amino-s-triazolo(1,5-a)pyrimidin-5(4H)-one and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and substituent positions. ¹H NMR resolves aromatic protons and amino groups, while ¹³C NMR identifies carbonyl and heterocyclic carbons. Infrared (IR) spectroscopy verifies NH₂ stretches (3200–3400 cm⁻¹) and carbonyl absorption (~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What pharmacological activities have been reported for this compound and its analogs?
- Methodological Answer : Derivatives exhibit diverse bioactivities:
- Anticonvulsant : 7-Phenyl analogs show ED₅₀ values < 100 mg/kg in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .
- Anticancer : Thieno-fused triazolopyrimidines demonstrate 27% growth inhibition in LOX IMVI melanoma cells at 10⁻⁵ M .
- Cdc25B inhibition : Tetrazolo-fused derivatives inhibit phosphatases, critical for cell cycle regulation .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of derivatizing 7-amino-s-triazolo(1,5-a)pyrimidin-5(4H)-one?
- Methodological Answer : Microwave irradiation accelerates Suzuki-Miyaura cross-coupling reactions (e.g., 3-bromo derivatives with aryl boronic acids), reducing reaction times from 24 hours to <2 hours and increasing yields by 15–20% compared to conventional heating . Key parameters include power (300–500 W), temperature (110°C), and solvent choice (1,4-dioxane or DMF) .
Q. How to resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies often arise from structural modifications (e.g., 7-amino vs. 7-trifluoromethyl groups) or assay conditions. For example:
- Anticonvulsant vs. Anticancer Activity : 7-Amino derivatives may target GABA receptors, while 7-aryl analogs inhibit kinase pathways .
- Experimental Design : Standardize cell lines (e.g., NCI-60 panel for anticancer screening) and animal models (e.g., MES/scPTZ for seizures) to ensure comparability .
Q. What strategies are effective for designing derivatives with enhanced target selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., CF₃ at position 7) to enhance binding to hydrophobic enzyme pockets .
- Computational Modeling : Dock derivatives into target proteins (e.g., thymidine kinase or Cdc25B) using AutoDock Vina to predict binding affinities .
- Bioisosteric Replacement : Replace the triazole ring with thiazole or oxadiazole to modulate pharmacokinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
